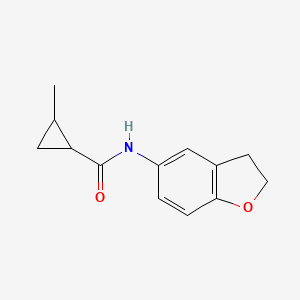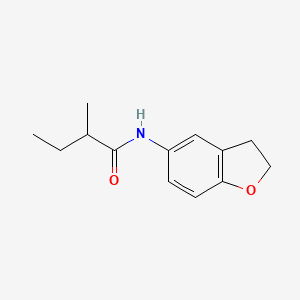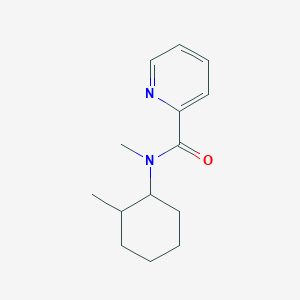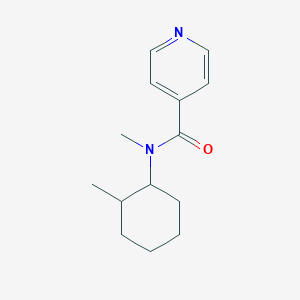
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. It is believed that N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide targets specific signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs. In addition, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is its potential as a scaffold for the development of new drugs with improved pharmacological properties. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide. One area of focus is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of focus is the development of new materials with unique properties using N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 2,3-dihydro-1-benzofuran-5-carboxylic acid with oxirane-2-carboxylic acid methyl ester in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to form the final compound.
Aplicaciones Científicas De Investigación
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity, making it a promising candidate for the development of anticancer drugs. In drug discovery, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-9-12-2-1-6-17-12)11-3-4-13-10(8-11)5-7-18-13/h3-4,8,12H,1-2,5-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKFHPWPYMIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)

![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)




![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)




![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)